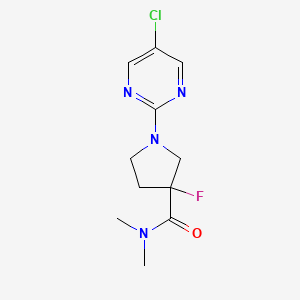

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN4O/c1-16(2)9(18)11(13)3-4-17(7-11)10-14-5-8(12)6-15-10/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXCEVDZZDSPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CCN(C1)C2=NC=C(C=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 5-chloropyrimidine with a fluorinated pyrrolidine derivative under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Structural Insights:

- Pyrrolidine vs. However, piperazine analogs (e.g., Semple et al.) benefit from dual nitrogen atoms for hydrogen bonding .

- Fluorine Substitution: The 3-fluoro group in the target compound may reduce metabolic oxidation, a common advantage over non-fluorinated analogs like Compound 24 .

- Carboxamide vs. Sulfonyl/Ester Groups : The N,N-dimethylcarboxamide likely enhances solubility relative to BMS-903452’s methylsulfonyl group or impurity MM0464.14’s ester moiety .

Pharmacological Performance:

- While direct activity data for the target compound is absent, analogs like BMS-903452 (EC₅₀ = 0.8 nM for GPR119) and Semple et al.’s agonist (EC₅₀ = 100 nM) suggest that structural modifications significantly impact potency. The target compound’s fluorine and carboxamide may position it between these extremes .

- The dimethylcarboxamide group could reduce hepatic clearance compared to ester-containing impurities (), aligning with trends in prodrug design .

Biological Activity

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the menin-MLL interaction, which is crucial in various types of cancers. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Pyrimidine ring : The presence of a 5-chloropyrimidine moiety contributes to its biological activity.

- Fluorinated pyrrolidine : The 3-fluoro group enhances binding affinity to biological targets.

- Dimethyl substitution : The N,N-dimethyl group increases lipophilicity, affecting absorption and distribution.

Molecular Formula

The molecular formula for this compound is with a molecular weight of approximately 245.69 g/mol.

The primary biological activity of this compound revolves around its role as an inhibitor of the menin-MLL interaction. This interaction is pivotal in the development of certain leukemias, particularly those involving MLL gene rearrangements. Inhibition can lead to reduced proliferation of cancer cells.

Antimicrobial Activity

Recent studies have evaluated the compound's efficacy against various bacterial strains. It has shown promising results against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure suggests it may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that while the compound exhibits significant antibacterial activity, it maintains a favorable safety profile with minimal cytotoxic effects on mammalian cell lines. This is crucial for potential therapeutic applications where selectivity for bacterial versus human cells is necessary.

Case Studies

- Inhibition of Menin-MLL Interaction : In vitro studies indicated that this compound effectively inhibits menin binding to MLL fusion proteins, leading to apoptosis in leukemia cell lines.

- Antibacterial Efficacy : A comparative study showed that this compound outperformed several standard antibiotics in inhibiting MRSA growth, suggesting its potential as a novel antibacterial agent.

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile indicates that the compound has:

- Good oral bioavailability due to its lipophilic nature.

- Moderate clearance rates , suggesting potential for sustained therapeutic levels in systemic circulation.

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 245.69 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Lipophilicity | Log P = 3.5 |

| Antibacterial Spectrum | Active against MRSA |

| Cytotoxicity | Low cytotoxicity on mammalian cells |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with halogenated pyrimidine intermediates. Nucleophilic substitution is critical for introducing the pyrrolidine moiety. Key steps include:

- Fluorination : Use of fluorinating agents (e.g., Selectfluor®) under controlled temperatures (50–80°C) in polar aprotic solvents like DMF .

- Carboxamide formation : Coupling via EDC/HOBt-mediated reactions in dichloromethane at room temperature .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Optimization : Reaction yields improve with anhydrous conditions, inert atmospheres (N₂/Ar), and real-time monitoring via TLC/HPLC .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at pyrimidine C5, fluorine at pyrrolidine C3) .

- LC-MS : High-resolution MS for molecular weight validation (e.g., expected m/z ~300–350 g/mol) and purity assessment (>95%) .

- XRD : Single-crystal X-ray diffraction for absolute stereochemistry confirmation, if crystallizable .

Q. What preliminary biological assays are recommended to explore its therapeutic potential?

- Screening Workflow :

- Enzyme inhibition : Dose-response assays (e.g., kinase or protease targets) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .

- Solubility/stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) studies at 37°C .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Approaches :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases) .

- QSAR modeling : Train models on analog datasets to correlate structural features (e.g., Cl/F substitution, carboxamide conformation) with activity .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to guide fluorination strategies .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Troubleshooting :

- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Metabolic stability : Test liver microsome stability to rule out false negatives from rapid degradation .

- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions .

Q. How can reaction mechanisms for key synthetic steps (e.g., fluorination) be experimentally validated?

- Mechanistic Probes :

- Isotopic labeling : ¹⁸O/²H tracing to track nucleophilic attack pathways .

- Kinetic studies : Variable-temperature NMR to determine activation parameters (ΔH‡, ΔS‡) .

- Intermediate trapping : Use stabilizing agents (e.g., crown ethers) to isolate transient species for MS analysis .

Q. What advanced statistical methods optimize reaction conditions for scale-up?

- Design of Experiments (DoE) :

- Response Surface Methodology (RSM) : Central composite design to model interactions between temperature, solvent polarity, and catalyst loading .

- PAT tools : In-line FTIR for real-time monitoring of reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.